N-cyclobutylpiperidine-3-carboxamide

Übersicht

Beschreibung

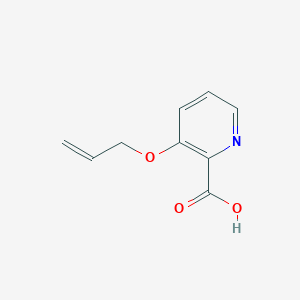

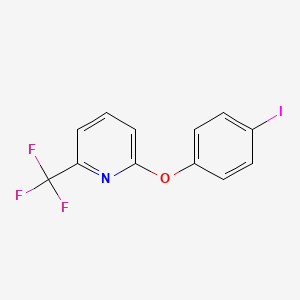

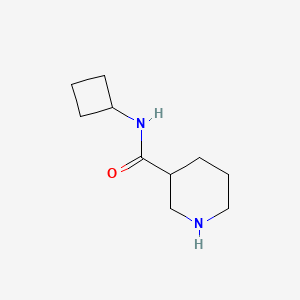

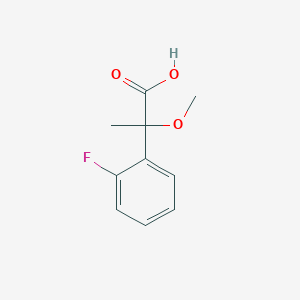

N-cyclobutylpiperidine-3-carboxamide, also known as CPP-115, is a synthetic analog of vigabatrin, a drug used to treat seizures. It has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol .

Molecular Structure Analysis

The molecular structure of N-cyclobutylpiperidine-3-carboxamide consists of a cyclobutyl group attached to a piperidine ring at one nitrogen atom, and a carboxamide group attached at the third carbon of the piperidine ring .Physical And Chemical Properties Analysis

N-cyclobutylpiperidine-3-carboxamide has a molecular weight of 182.26 g/mol . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Field

Chemistry and Material Science

Application

Synthetic polypeptides derived from the ring-opening polymerization of N-carboxyanhydrides can spontaneously fold into stable secondary structures under specific environmental conditions . These secondary structures and their dynamic transitions play an important role in regulating the properties of polypeptides in self-assembly, catalysis, polymerization, and biomedical applications .

Method

The method involves the ring-opening polymerization of N-carboxyanhydrides . The resulting synthetic polypeptides can fold into stable secondary structures under specific environmental conditions .

Results

These secondary structures and their dynamic transitions play an important role in regulating the properties of polypeptides in self-assembly, catalysis, polymerization, and biomedical applications .

Biological Applications of Polypeptides

Field

Application

Polypeptides are fascinating materials with unique properties for various biological materials . They have been used in drug and gene delivery .

Method

The method involves the synthesis of polypeptides from amino acid N-carboxyanhydrides (NCAs) . These polypeptides can then be used in various biological applications .

Results

Polypeptides have shown promise in various biological applications, including drug and gene delivery .

Opto-Electronic Applications of Carbazole-based Polymers

Field

Material Science and Opto-Electronics

Application

Carbazole-based polymers are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . They are used in organic polymer-based optoelectronic devices such as organic light-emitting diodes (OLEDs), organic diode laser devices, organic thin film transistors, and organic photovoltaics (OPVs) .

Method

The method involves the synthesis of 3,6-substituted carbazole-based polymers . The HOMO and LUMO levels can be tuned by introducing various substituents to the core or pendant chain of the polymer .

Results

The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers and also possesses improved stability and triplet energy .

Anticancer Properties of Coumarin-based Compounds

Field

Application

Coumarin-based compounds, known for their potent anticancer properties, are being explored for their antiproliferative activity against liver cancer cells .

Method

The method involves the design and synthesis of a novel category of 8-methoxycoumarin-3-carboxamides .

Results

The results of the study are not specified in the source .

Construction of Carbo- and Heterocyclic Frameworks

Field

Application

N-heterocyclic carbenes (NHCs) have established themselves as a promising type of organocatalyst for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules . In particular, various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using NHCs via cycloaddition reaction .

Method

The method involves the use of NHCs in constructing twelve kinds of bioactive cyclic skeletons . The utilization of NHCs in constructing these cyclic skeletons is presented from the perspective of cycloaddition reactions .

Results

The result is the construction of twelve kinds of bioactive cyclic skeletons .

β-Alkenylation of Saturated N-Heterocycles

Field

Application

The β-Alkenylation of Saturated N-Heterocycles via a C(sp3)–O Bond Wittig-like Olefination .

Method

The method involves the transformation of piperidine into a transient alkoxyamino lactam and then subjected to react with sodium methoxide in methanol .

Results

The expected alkenylated product was not obtained with NaOH in aqueous methanol .

Eigenschaften

IUPAC Name |

N-cyclobutylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-9-4-1-5-9)8-3-2-6-11-7-8/h8-9,11H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSDLICZUDBZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutylpiperidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)

![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)

![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)